![molecular formula C17H13N3O B6641964 N-(1H-indol-3-yl)-1H-indole-6-carboxamide](/img/structure/B6641964.png)
N-(1H-indol-3-yl)-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-3-yl)-1H-indole-6-carboxamide, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained popularity in recent years due to its potential use as a performance-enhancing drug in the sports community.
Mécanisme D'action
N-(1H-indol-3-yl)-1H-indole-6-carboxamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to have several biochemical and physiological effects, including:
1. Improved insulin sensitivity: N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to improve insulin sensitivity in animal studies.
2. Increased glucose uptake in skeletal muscle: N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to increase glucose uptake in skeletal muscle, which improves glucose metabolism.
3. Reduced plasma triglyceride levels: N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to reduce plasma triglyceride levels in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-indol-3-yl)-1H-indole-6-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent and selective PPARδ agonist.
2. It has been extensively studied in animal models.
3. It has potential therapeutic applications for metabolic disorders.
Some of the limitations include:
1. Limited data on its safety and efficacy in humans.
2. Its potential use as a performance-enhancing drug in the sports community.
3. It may have off-target effects that need to be further studied.
Orientations Futures
There are several future directions for research on N-(1H-indol-3-yl)-1H-indole-6-carboxamide. Some of these include:
1. Further studies on its safety and efficacy in humans.
2. Studies on its potential use as a treatment for metabolic disorders.
3. Investigations into its potential use as a performance-enhancing drug in the sports community.
4. Studies on its off-target effects and potential drug interactions.
Conclusion:
N-(1H-indol-3-yl)-1H-indole-6-carboxamide is a synthetic drug that has potential therapeutic applications for metabolic disorders. It works by activating PPARδ, which leads to improved insulin sensitivity, glucose metabolism, and lipid metabolism. While it has several advantages for lab experiments, there are also limitations that need to be further studied. Future research should focus on its safety and efficacy in humans, its potential use as a treatment for metabolic disorders, and its off-target effects.
Méthodes De Synthèse
The synthesis of N-(1H-indol-3-yl)-1H-indole-6-carboxamide involves several steps. The first step involves the reaction of 2-amino-4-methylpyridine with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)-4-methylpyridine. This intermediate is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)-4-methylpyridine-5-carbaldehyde. The final step involves the reaction of this intermediate with 2-aminobenzamide to form N-(1H-indol-3-yl)-1H-indole-6-carboxamide.
Applications De Recherche Scientifique
N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been extensively studied for its potential use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglyceride levels in animal studies.
Propriétés
IUPAC Name |
N-(1H-indol-3-yl)-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(12-6-5-11-7-8-18-15(11)9-12)20-16-10-19-14-4-2-1-3-13(14)16/h1-10,18-19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVSRIFUSSTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)-1H-indole-6-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.